

Thermochemical Properties of Methyl 2-Methylpentanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 2-methylpentanoate

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Abstract

This technical guide provides a comprehensive overview of the essential thermochemical properties of **Methyl 2-methylpentanoate** ($C_7H_{14}O_2$), a significant ester with applications in the fragrance, flavor, and biofuel industries. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require accurate and reliable thermochemical data for process design, safety analysis, and computational modeling. We present critically evaluated data for key parameters including enthalpy of formation, heat capacity, and enthalpy of vaporization. Furthermore, this guide details the experimental methodologies for the determination of these properties, specifically static bomb calorimetry, differential scanning calorimetry (DSC), and the transpiration method. Complementary computational approaches are also discussed to provide a holistic understanding of the thermochemical landscape of this compound.

Introduction: The Significance of Thermochemical Data

Methyl 2-methylpentanoate, also known as methyl 2-methylvalerate, is a fatty acid methyl ester (FAME) that contributes to the characteristic aroma of various fruits. Beyond its role in the food and fragrance sectors, its structural similarity to components of biodiesel makes it a

relevant subject for combustion and biofuel research.[1][2][3] A thorough understanding of its thermochemical properties is paramount for several reasons:

- **Process Design and Optimization:** Knowledge of heat capacity and enthalpy of vaporization is crucial for designing efficient distillation and separation processes, as well as for managing heat transfer in chemical reactors.[4]
- **Safety and Hazard Analysis:** Enthalpy of combustion data is fundamental to assessing the energetic potential and flammability of the substance, informing safe handling and storage protocols.
- **Computational Chemistry and Molecular Modeling:** Experimental thermochemical data serve as a benchmark for the validation and refinement of computational models used to predict the properties and reactivity of related compounds.[5][6][7]
- **Biofuel Research:** For applications in alternative fuels, thermochemical data are essential for modeling combustion processes, predicting engine performance, and understanding the formation of pollutants.[8]

This guide aims to be a definitive resource by not only presenting the data but also by elucidating the causality behind the experimental choices for their determination, ensuring a self-validating system of protocols and information.

Core Thermochemical Data for Methyl 2-Methylpentanoate

The following table summarizes the critically evaluated thermochemical data for **Methyl 2-methylpentanoate**, primarily sourced from the NIST/TRC Web Thermo Tables (WTT).[9]

Property	Symbol	Phase	Value	Temperature (K)	Pressure (kPa)
Molar Mass	M	-	130.187 g/mol	-	-
Enthalpy of Formation	$\Delta_f H^\circ$	Gas	-485.5 ± 2.5 kJ/mol	298.15	101.325
Enthalpy of Formation	$\Delta_f H^\circ$	Liquid	-525.5 ± 2.4 kJ/mol	298.15	101.325
Enthalpy of Vaporization	$\Delta_{\text{vap}} H$	Liquid	40.0 ± 0.8 kJ/mol	298.15	-
Heat Capacity (Ideal Gas)	C _p	Gas	185.3 J/(mol·K)	300	-
Heat Capacity (Liquid)	C _p	Liquid	245.9 J/(mol·K)	298.15	-

Note: Data is presented as mean \pm uncertainty where available.

Experimental Determination of Thermochemical Properties

The accuracy of thermochemical data is contingent upon rigorous experimental methodologies. This section provides detailed, step-by-step protocols for the determination of the key thermochemical parameters of **Methyl 2-methylpentanoate**.

Enthalpy of Formation via Static Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is determined indirectly from the standard enthalpy of combustion ($\Delta_c H^\circ$). This is achieved by measuring the heat released during the complete combustion of the substance in a constant-volume system (a bomb calorimeter).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



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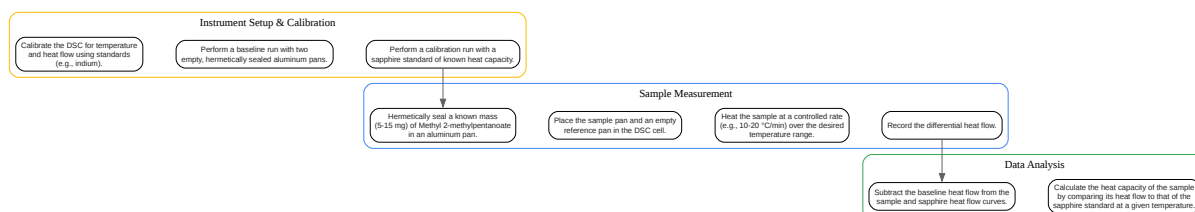
Caption: Workflow for determining the enthalpy of formation using a static bomb calorimeter.

- Sample Preparation:
 - Accurately weigh approximately 0.5 to 1.0 g of high-purity (>99.5%) **Methyl 2-methylpentanoate** into a quartz or platinum crucible.[10]
 - Measure the mass of a cotton fuse wire with a known energy of combustion.
 - Secure the fuse wire to the electrodes of the bomb head, ensuring the wire is in contact with the liquid sample.
- Combustion Procedure:
 - Carefully place the bomb head into the bomb vessel and seal it.
 - Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.
 - Pressurize the bomb with pure oxygen to approximately 30 atm.[14][15]

- Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of deionized water.
- Allow the entire system to come to thermal equilibrium while stirring the water.
- Initiate combustion by passing an electrical current through the ignition wire.
- Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.
- Data Analysis and Calculation:
 - Determine the corrected temperature rise, accounting for heat exchange with the surroundings.
 - Calculate the total heat released (q_{total}) by multiplying the temperature rise by the previously determined heat capacity of the calorimeter system.
 - Subtract the energy contribution from the combustion of the fuse wire to find the heat of combustion of the sample.
 - Calculate the constant volume energy of combustion ($\Delta_c U^\circ$) by dividing the heat of combustion by the number of moles of the sample.
 - Convert $\Delta_c U^\circ$ to the standard enthalpy of combustion ($\Delta_c H^\circ$) using the ideal gas law to account for the change in the number of moles of gas during the reaction.
 - Finally, calculate the standard enthalpy of formation ($\Delta_f H^\circ$) of **Methyl 2-methylpentanoate** using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of liquids and solids.^{[9][16][17][18][19]} The method involves measuring the difference in heat flow between a sample and a reference as a function of temperature.



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Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

- Instrument Calibration and Preparation:
 - Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium, zinc).
 - Perform a baseline measurement by running the desired temperature program with two empty, hermetically sealed aluminum pans to account for any instrumental asymmetry.
 - Run a calibration experiment with a sapphire standard, which has a well-characterized heat capacity, to determine the calibration constant.
- Sample Preparation and Measurement:
 - Accurately weigh 5-15 mg of **Methyl 2-methylpentanoate** into an aluminum DSC pan and hermetically seal it to prevent volatilization.

- Place the sample pan in the sample position of the DSC cell and an empty, sealed pan as the reference.
- Heat the sample at a constant rate, typically 10-20 °C/min, over the desired temperature range.^[16] An inert purge gas (e.g., nitrogen) is used to maintain a stable atmosphere.
- Record the differential heat flow between the sample and the reference.
- Data Analysis:
 - Subtract the baseline curve from both the sample and the sapphire standard curves.
 - Calculate the specific heat capacity (C_p) of the **Methyl 2-methylpentanoate** at a specific temperature using the following equation: $C_p(\text{sample}) = [(\text{Heat Flow}(\text{sample}) / \text{Mass}(\text{sample})) / (\text{Heat Flow}(\text{sapphire}) / \text{Mass}(\text{sapphire}))] * C_p(\text{sapphire})$

Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be determined from the temperature dependence of the vapor pressure, as described by the Clausius-Clapeyron equation. The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds.

^{[20][21]}



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Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.

- Apparatus Setup:
 - A sample of **Methyl 2-methylpentanoate** is placed in a thermostatted saturator, which is maintained at a constant and accurately known temperature.
 - A stream of inert carrier gas (e.g., nitrogen) is passed through the saturator at a precisely controlled and measured flow rate. The flow rate must be slow enough to ensure that the gas becomes fully saturated with the vapor of the ester.^[22]
 - Downstream from the saturator, a cold trap (e.g., cooled with liquid nitrogen) is used to condense the vaporized ester from the gas stream.
- Measurement Procedure:
 - The experiment is run for a known period.
 - The mass of the condensed **Methyl 2-methylpentanoate** in the cold trap is determined gravimetrically or by a suitable analytical technique like gas chromatography.
 - This procedure is repeated at several different temperatures.
- Data Analysis:
 - The partial pressure (p) of the ester at each temperature (T) is calculated from the mass of the condensed vapor, the volume of the carrier gas passed, and the ideal gas law.
 - The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is then determined from a plot of $\ln(p)$ versus $1/T$. According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant.

Computational Thermochemistry: A Complementary Approach

In addition to experimental measurements, computational methods provide a powerful tool for predicting and validating thermochemical data. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2), can calculate enthalpies of formation with a high degree of accuracy, often within a few kJ/mol of experimental values.^{[5][6][7][23]}

These calculations typically involve:

- Geometry Optimization: Determining the lowest energy conformation of the molecule.
- Frequency Calculation: To obtain the zero-point vibrational energy and thermal corrections.
- Single-Point Energy Calculations: At higher levels of theory and with larger basis sets to refine the electronic energy.
- Empirical Corrections: To account for remaining deficiencies in the theoretical model.

The G3MP2 method, for instance, has been shown to provide reliable thermochemical data for a wide range of organic molecules, including esters.^[5] Comparing computationally derived data with the experimental values presented in this guide can enhance confidence in both approaches and provide a more complete understanding of the molecule's energetic landscape.

Conclusion

This technical guide has presented a detailed and authoritative overview of the key thermochemical properties of **Methyl 2-methylpentanoate**. The provided data, sourced from critically evaluated databases, serves as a reliable foundation for scientific and engineering applications. The in-depth protocols for experimental determination offer a practical framework for researchers seeking to measure these properties, while the discussion of computational methods highlights a valuable complementary approach. By synthesizing technical accuracy with field-proven insights, this document aims to be an indispensable resource for professionals working with this and related compounds.

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